molecular formula C8H10N2O2 B2872241 3-(5-Aminopyridin-2-yl)propanoic acid CAS No. 119711-31-8

3-(5-Aminopyridin-2-yl)propanoic acid

Cat. No.: B2872241
CAS No.: 119711-31-8
M. Wt: 166.18
InChI Key: VAPYBVXYAVISNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Aminopyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a propanoic acid group . The InChI code for this compound is 1S/C8H10N2O2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4,9H2,(H,11,12) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 166.18 and a molecular formula of C8H10N2O2 . It is a powder in its physical form .

Scientific Research Applications

Pharmaceutical Development

Compounds structurally related to 3-(5-Aminopyridin-2-yl)propanoic acid, such as αvβ3 receptor antagonists, have been explored for their potential in treating osteoporosis. These antagonists exhibit potent in vitro profiles and significant unbound fractions in human plasma, suggesting their utility in clinical settings for bone health (Coleman et al., 2004).

Material Science

In material science, the fluorescent derivatization of amino acids using compounds with functionalities similar to this compound has been investigated. These derivatives exhibit strong fluorescence, making them useful for biological assays and potentially offering avenues for biochemical research and diagnostic applications (Frade et al., 2007).

Biochemical Research

Biochemical research has utilized compounds akin to this compound for the synthesis of heterocyclic substances with various biological activities. These activities include antimicrobial properties against a range of bacterial and fungal pathogens, highlighting the chemical's relevance in developing new therapeutic agents (Behbehani et al., 2011).

Properties

IUPAC Name

3-(5-aminopyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPYBVXYAVISNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(5-nitropyrid-2-yl)propionic acid (4.50 g) in ethanol (140 ml) containing 10% palladium on carbon (0.45 g) was shaken under an atmosphere of hydrogen at 3.4 atmospheres pressure for 1.5 hours. The catalyst was removed by filtration and the filtrate was evaporated to dryness. The residue was recrystallised from acetonitrile to give the title compound (3.43 g) m.p. 118°-120° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One

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